molecular formula C25H30Cl2O6 B055655 Napyradiomycin A2 CAS No. 111216-62-7

Napyradiomycin A2

Cat. No.: B055655
CAS No.: 111216-62-7
M. Wt: 497.4 g/mol
InChI Key: MUVCLXZNRJJIGV-IYESRBMVSA-N
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Description

Napyradiomycin A2 is a natural product found in Streptomyces aculeolatus and Streptomyces with data available.

Scientific Research Applications

Antibacterial Activity

Napyradiomycin A2 exhibits significant antibacterial properties, particularly against Gram-positive bacteria. The compound has shown effectiveness against clinical strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

  • Minimum Inhibitory Concentrations (MICs) : Studies report MIC values for this compound against MRSA ranging from 3 to 6 µg/mL, indicating strong antibacterial activity compared to other known antibiotics .
  • Mechanism of Action : The precise mechanism by which this compound exerts its antibacterial effects is still under investigation. However, its structural characteristics suggest potential interactions with bacterial cell walls or inhibition of protein synthesis .

Cytotoxic Properties

In addition to its antibacterial capabilities, this compound has demonstrated moderate cytotoxicity against various cancer cell lines, including human liver adenocarcinoma (HepG-2).

  • IC50 Values : The IC50 values for this compound have been reported around 30.4 µM, indicating a level of cytotoxicity that warrants further exploration for potential anticancer applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and minimizing toxicity.

  • Structural Variants : Variants such as Napyradiomycin A2a and A2b have been isolated, which differ in stereochemistry but maintain similar biological activities. These variations provide insights into how structural modifications can enhance or reduce activity against specific pathogens .

Antifouling Applications

Recent studies have explored the potential of Napyradiomycin derivatives as antifouling agents in marine environments.

  • Bioactivity Against Marine Organisms : Research indicates that certain derivatives exhibit significant inhibitory effects on biofilm formation by marine bacteria, suggesting applications in marine coatings to prevent biofouling without harming non-target species .

Case Study 1: Antibacterial Efficacy

A study isolated several napyradiomycins from Streptomyces sp. and evaluated their antibacterial activities. This compound showed comparable efficacy to standard antibiotics like ampicillin, particularly against MRSA strains .

Case Study 2: Cytotoxicity Assessment

In vitro tests on HepG-2 cells revealed that this compound exhibited moderate cytotoxicity, prompting further investigation into its potential as an anticancer agent. The compound's ability to inhibit cell growth at relatively low concentrations highlights its therapeutic potential .

Case Study 3: Antifouling Properties

Research conducted on marine-derived napyradiomycins demonstrated their effectiveness in preventing biofilm formation on submerged surfaces, indicating a novel application in environmental management and marine technology .

Properties

CAS No.

111216-62-7

Molecular Formula

C25H30Cl2O6

Molecular Weight

497.4 g/mol

IUPAC Name

(3R,4aR,10aS)-3,4a-dichloro-6,8-dihydroxy-10a-[(2E)-6-hydroxy-3,7-dimethylocta-2,7-dienyl]-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione

InChI

InChI=1S/C25H30Cl2O6/c1-13(2)17(29)7-6-14(3)8-9-25-21(31)16-10-15(28)11-18(30)20(16)22(32)24(25,27)12-19(26)23(4,5)33-25/h8,10-11,17,19,28-30H,1,6-7,9,12H2,2-5H3/b14-8+/t17?,19-,24+,25+/m1/s1

InChI Key

MUVCLXZNRJJIGV-IYESRBMVSA-N

SMILES

CC(=C)C(CCC(=CCC12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)C1(CC(C(O2)(C)C)Cl)Cl)C)O

Isomeric SMILES

CC(=C)C(CC/C(=C/C[C@]12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)[C@]1(C[C@H](C(O2)(C)C)Cl)Cl)/C)O

Canonical SMILES

CC(=C)C(CCC(=CCC12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)C1(CC(C(O2)(C)C)Cl)Cl)C)O

Synonyms

16-hydroxy-17-methylenenapyradiomycin A1
napyradiomycin A2
NPD-A2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Napyradiomycin A2
Napyradiomycin A2
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Napyradiomycin A2
Napyradiomycin A2
Napyradiomycin A2

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